N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methyl group, and a dioxo-dihydro-isoindole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide typically involves multiple steps. One common method starts with the reaction of 2-ethoxyaniline with phthalic anhydride to form the intermediate compound. This intermediate is then subjected to cyclization and subsequent reactions to introduce the methyl and carboxamide groups, resulting in the final product. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Industrial methods may also incorporate advanced techniques such as continuous flow reactors and automated systems to enhance production rates and consistency .
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxyphenyl group can undergo substitution reactions with different reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for industrial chemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
N-(2-ethoxyphenyl)-2-thioxo-thiazolidin-4-one: This compound shares the ethoxyphenyl group but has a different core structure.
N-(2-ethoxyphenyl)-2-methoxybenzamide: Similar in having the ethoxyphenyl group, but with a methoxybenzamide core.
Uniqueness
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide is unique due to its specific combination of functional groups and its isoindole core. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-methyl-1,3-dioxoisoindole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O4/c1-3-24-15-7-5-4-6-14(15)19-16(21)11-8-9-12-13(10-11)18(23)20(2)17(12)22/h4-10H,3H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSNWNTPBDIHRAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)C2=CC3=C(C=C2)C(=O)N(C3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.